molecular formula C14H21N5O3S B5544100 N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE

N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE

Cat. No.: B5544100
M. Wt: 339.42 g/mol
InChI Key: NSQWEOVDXPEGQC-UHFFFAOYSA-N
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Description

N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a purine derivative, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: This involves the reaction of 1,3,7-trimethylxanthine with appropriate reagents to introduce the sulfanyl group.

    Introduction of the Tert-Butyl Group: This step involves the reaction of the intermediate with tert-butylamine under controlled conditions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with receptors on the cell surface and modulating their signaling pathways.

    Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

    N-TERT-BUTYL-3-PHENYL-BUTYRAMIDE: Similar in structure but with a phenyl group instead of a purine derivative.

    TERT-BUTYL 3-NITROSTYRYL KETONE: Contains a tert-butyl group and a nitrostyryl moiety, differing in functional groups and overall structure.

The uniqueness of N1-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE lies in its combination of a purine derivative with a sulfanylacetamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-14(2,3)16-8(20)7-23-12-15-10-9(17(12)4)11(21)19(6)13(22)18(10)5/h7H2,1-6H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQWEOVDXPEGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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